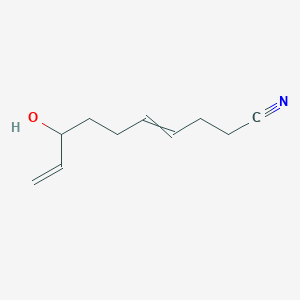![molecular formula C20H19NO2 B14405463 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 88123-23-3](/img/structure/B14405463.png)
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound with the molecular formula C18H19NO2 It is a derivative of aniline, featuring ethoxy and methoxy substituents on the aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves the condensation reaction between 4-ethoxyaniline and 4-methoxynaphthaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
- 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
- 4-Methoxy-N-[(E)-2-thienylmethylidene]aniline
Uniqueness
4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The naphthalene moiety also adds to its structural complexity, making it distinct from simpler aromatic compounds.
Propiedades
Número CAS |
88123-23-3 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H19NO2/c1-3-23-17-11-9-16(10-12-17)21-14-15-8-13-20(22-2)19-7-5-4-6-18(15)19/h4-14H,3H2,1-2H3 |
Clave InChI |
NCTAGANWTGLXBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
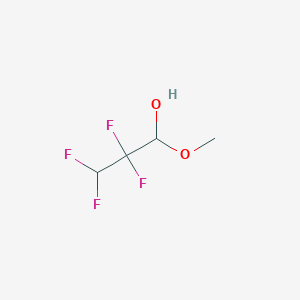
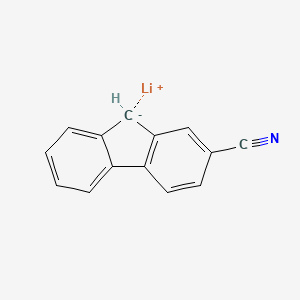



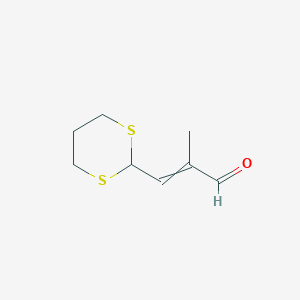
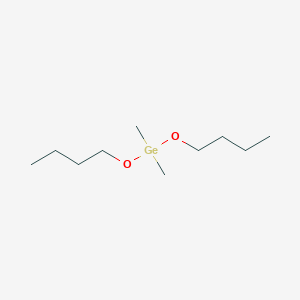
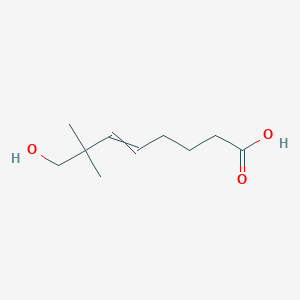

![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
